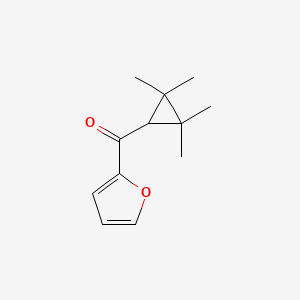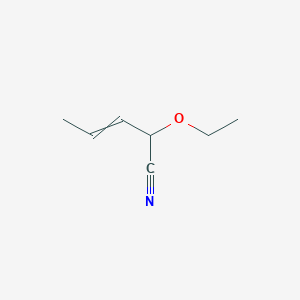
2-Ethoxypent-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxypent-3-enenitrile is an organic compound with the molecular formula C7H11NO It is characterized by the presence of an ethoxy group attached to a pentenenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxypent-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxypent-3-enenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.
Reduction: Reduction of nitriles using lithium aluminum hydride produces primary amines.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Grignard Reaction: Involves Grignard reagents like methylmagnesium bromide.
Major Products
Hydrolysis: Produces carboxylic acids.
Reduction: Produces primary amines.
Grignard Reaction: Produces ketones.
Aplicaciones Científicas De Investigación
2-Ethoxypent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxypent-3-enenitrile involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Ethoxypent-3-enenitrile can be compared with other nitriles and ethers:
Similar Compounds: Other nitriles like acetonitrile, benzonitrile, and propionitrile share similar reactivity but differ in their specific applications and properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.
Propiedades
Número CAS |
106088-13-5 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-ethoxypent-3-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-5-7(6-8)9-4-2/h3,5,7H,4H2,1-2H3 |
Clave InChI |
IOTQECAIKZSPKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C=CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
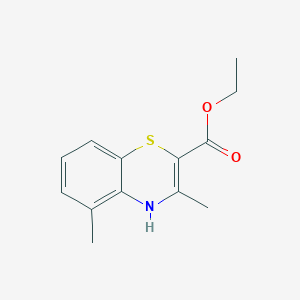
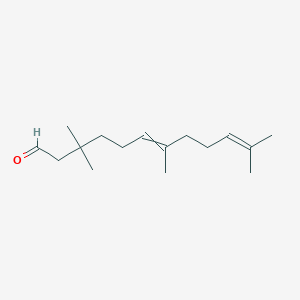
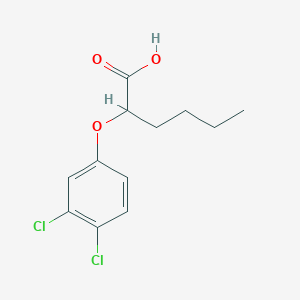
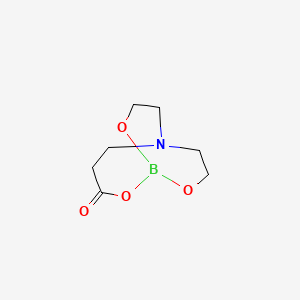
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
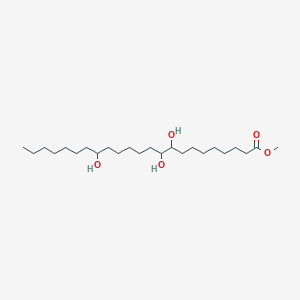
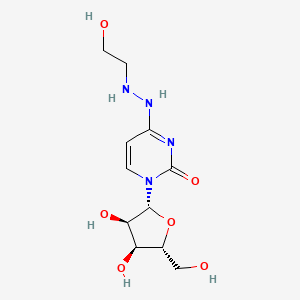

phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
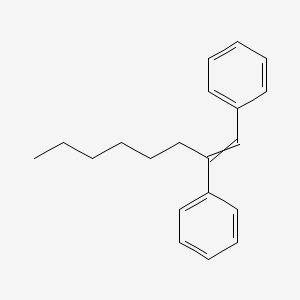
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
